2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
Description
Properties
IUPAC Name |
2-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.ClH/c1-26-18-7-6-17(20-21-18)22-8-10-23(11-9-22)19(25)16-12-14(24)13-4-2-3-5-15(13)27-16;/h2-7,12H,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPFZKEGLMGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(6-Methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines elements of piperazine, pyridazine, and chromenone. Its molecular formula is with a molecular weight of approximately 342.40 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain ion channels and enzymes involved in cellular signaling pathways. The following mechanisms have been proposed:
- TRPC6 Inhibition : The compound has shown potential in inhibiting the Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various pathological conditions including cardiac hypertrophy and renal diseases .
- Anti-cancer Activity : Research indicates that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented below:
| Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| TRPC6 Inhibition | Electrophysiological | 0.5 | |
| Anti-cancer (A549 cells) | MTT Assay | 10 | |
| Apoptosis Induction | Flow Cytometry | N/A |
Case Study 1: TRPC6 Inhibition
In a study focused on cardiac hypertrophy models, the administration of this compound resulted in a significant reduction in TRPC6-mediated calcium influx, suggesting its potential as a therapeutic agent for heart disease .
Case Study 2: Anti-Cancer Effects
Another investigation evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis. This highlights the compound's potential as an anti-cancer agent .
Comparison with Similar Compounds
Key Observations :
- Chromen-4-one Core: The target compound and XAP044 share this core, but XAP044 lacks the piperazine-carboxamide linkage, instead incorporating a phenoxy group. This difference likely shifts its activity toward metabotropic glutamate receptors (mGluR) rather than kinase/GPCR targets .
- Piperazine Modifications: Pruvanserin () replaces the chromenone core with an indole-carbonitrile system but retains the piperazine-carboxamide motif. Its clinical focus on serotonin receptors highlights how core heterocycles direct target specificity .
- Substituent Impact : The 6-methoxypyridazinyl group in the target compound contrasts with the trifluoromethylpyridine in ’s analog, which may enhance metabolic stability or ligand-receptor binding affinity .
Pharmacological Implications
- Kinase Inhibition: Piperazine-carboxamide-linked chromenones (e.g., ’s compound) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s pyridazinyl group may confer selectivity for specific kinases (e.g., MAPK or PI3K) .
- CNS Applications: Pruvanserin’s success as a 5-HT₂A antagonist suggests that the target compound’s piperazine-chromenone scaffold could be optimized for similar CNS targets, albeit with modified substituents to adjust blood-brain barrier permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves coupling the chromen-4-one core with a functionalized piperazine intermediate. For example, analogous compounds (e.g., Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate) utilize carbonyl activation via reagents like EDCI/HOBt for amide bond formation . Purity is validated using HPLC with UV detection (e.g., C18 columns, gradient elution with acetonitrile/water + 0.1% TFA), as described for similar piperazine derivatives .
Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?
- Methodology : Conduct kinetic studies in buffered solutions (pH 1–13) at controlled temperatures (25–60°C). Monitor degradation via HPLC or LC-MS, as demonstrated in hydrolysis studies of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . Degradation products can be identified using high-resolution mass spectrometry (HRMS).
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- X-ray crystallography or NMR spectroscopy (1H, 13C, DEPT, HSQC) for 3D conformation and stereochemical verification .
- TLC (silica gel, ethyl acetate/hexane) and HPLC (≥95% purity threshold) for batch consistency, as outlined in purity evaluations of structurally similar compounds .
Advanced Research Questions
Q. How can computational modeling optimize the reaction design for synthesizing this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error experimentation . For example, simulate nucleophilic attack kinetics at the piperazine carbonyl group to guide reagent selection.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Cross-validation : Compare results from enzyme-based assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity).
- Meta-analysis : Adjust for variables like solvent (DMSO concentration ≤0.1%), protein binding, and metabolic stability. Refer to studies on Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate, where discrepancies in IC50 values were linked to assay-specific interference .
Q. How does the compound’s structure-activity relationship (SAR) inform modifications for enhanced target selectivity?
- Methodology :
- Fragment-based design : Replace the 6-methoxypyridazin-3-yl group with bioisosteres (e.g., pyrimidine) to assess impact on binding affinity.
- Molecular docking : Map interactions with target receptors (e.g., serotonin receptors) using software like AutoDock Vina. SAR studies on 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one highlight the critical role of the piperazine-carbonyl linkage in modulating activity .
Q. What reactor design considerations improve scalability for multi-step syntheses?
- Methodology : Apply continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. Classify under CRDC’s "Reaction fundamentals and reactor design" (RDF2050112), which emphasizes modular reactors for intermediates like chromen-4-one derivatives . Monitor reaction progress in real-time using inline FTIR or UV-vis spectroscopy.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability profiles?
- Methodology :
- Standardize protocols : Use USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method in biorelevant media).
- Environmental controls : Assess hygroscopicity and oxidative stability under inert atmospheres. For example, discrepancies in 1-(4-methoxyphenyl)piperazine hydrochloride’s solubility were resolved by controlling humidity during storage .
Q. Why do kinetic studies of analogous compounds show variability in hydrolysis rates?
- Methodology :
- pH-rate profiling : Identify pH-dependent degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis).
- Isotope labeling : Use deuterated solvents (D2O) to trace proton transfer steps, as applied in hydrolysis studies of pyrrolo[3,4-c]pyridine derivatives .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
